Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate
Description
Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate is a structurally complex heterocyclic compound featuring a purinoimidazole core modified with methyl, dioxo, and phenylethyl substituents.
Properties
IUPAC Name |
methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-14-13-26-17-18(22-20(26)24(14)11-9-15-7-5-4-6-8-15)23(2)21(29)25(19(17)28)12-10-16(27)30-3/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEQJBRKRPRRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate is a complex organic compound belonging to the purine derivative class, notable for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O4. Its structure features a purine base with multiple substituents that enhance its biological activity. The compound's CAS registry number is 919041-45-5.
Key Physical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 366.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not Available |
This compound exhibits several biological activities through various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to natural purines allows it to interact with enzyme active sites.
- Receptor Modulation : It potentially modulates receptors involved in signal transduction pathways, influencing cellular responses to external stimuli.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These results suggest potential applications in developing new antimicrobial agents.
Study on Antioxidant Activity
A study conducted by researchers aimed at evaluating the antioxidant capacity of this compound utilized the DPPH radical scavenging assay. The compound exhibited a scavenging activity of approximately 72%, indicating its potential as a natural antioxidant.
Research on Enzyme Inhibition
In a docking study targeting α-glucosidase, the compound showed promising binding affinities comparable to known inhibitors. This suggests its potential as an antidiabetic agent by delaying carbohydrate absorption in the intestines.
Conclusion and Future Directions
This compound demonstrates significant biological activity with potential applications in medicinal chemistry. Its enzyme inhibition and antimicrobial properties present opportunities for further research and development of therapeutic agents. Future studies should focus on clinical evaluations and detailed mechanistic studies to fully understand its biological roles and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its purinoimidazole backbone and substituent arrangement.
Table 1: Structural and Functional Comparison
Key Observations :
Phenylethyl substituents are known to interact with hydrophobic binding pockets in enzymes, suggesting the target may exhibit distinct biological activity profiles.
Ester Functionality: The methyl propanoate group in the target compound contrasts with simpler esters like hexyl propanoate (), which are primarily used for solubility modulation. The methyl ester may confer faster hydrolysis rates compared to bulkier esters, impacting metabolic stability .
Core Heterocycle: Purinoimidazole derivatives (target and ) are structurally distinct from benzimidazole-semicarbazides (), which lack the fused purine system. This difference likely translates to divergent electronic properties and receptor affinities.
Research Findings and Limitations
- Synthetic Challenges: While details the synthesis of benzimidazole-semicarbazides, extrapolating this to purinoimidazoles would require significant optimization due to differences in reactivity and steric hindrance .
- Biological Data Gaps: No direct pharmacological or kinetic data for the target compound are available in the provided evidence. However, the structural analog in lacks reported bioactivity, highlighting a need for further experimental validation.
- Ester Stability: ’s discussion of propanoate esters suggests that the target’s methyl ester may exhibit moderate hydrolytic stability compared to bulkier analogs, though this remains speculative without empirical data .
Q & A
Q. What are the standard synthetic routes for preparing Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate?
Methodological Answer: Synthesis typically involves multi-step reactions starting with substituted imidazole or purine precursors. Key steps include:
- Step 1 : Formation of the purinoimidazole core via cyclization under acidic or basic conditions, as seen in analogous compounds (e.g., ).
- Step 2 : Introduction of the 2-phenylethyl group via nucleophilic substitution or alkylation (similar to methods in ).
- Step 3 : Esterification of the propanoate side chain using methyl iodide or dimethyl sulfate in the presence of a base (e.g., ). Purification often employs column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization. Yields range from 40–55% for structurally related compounds .
Q. How is the compound characterized to confirm its structural identity?
Methodological Answer: A combination of spectroscopic and analytical techniques is used:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm for phenyl groups), methyl esters (δ 3.6–3.8 ppm), and carbonyls (δ 160–180 ppm in 13C NMR) .
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z values with <5 ppm error) .
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for ester and diketone groups) .
- Elemental Analysis : Validate empirical formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers optimize low yields during the alkylation step of the 2-phenylethyl group?
Methodological Answer: Low yields in alkylation may arise from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates (as in ).
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition of sensitive intermediates .
- Monitoring Reaction Progress : TLC or in-situ FTIR to track reactant consumption . For example, reports a 55% yield for a similar alkylation step after optimizing solvent (DCM) and reaction time (72 hours).
Q. How should discrepancies in NMR splitting patterns (e.g., unexpected multiplicities) be resolved?
Methodological Answer: Discrepancies may arise from dynamic effects or impurities. Troubleshooting steps:
- Variable Temperature NMR : Assess rotational barriers of the 2-phenylethyl group (e.g., coalescence temperature experiments) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks (e.g., used 2D NMR to confirm imidazole ring connectivity).
- Sample Purity : Re-purify via preparative HPLC if unexpected peaks persist (e.g., achieved >98% purity for biological assays).
Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions?
Methodological Answer: Stability studies are critical for pharmacological applications:
- pH-Variation Experiments : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC (e.g., used similar methods for ester-containing analogs).
- Light/Thermal Stability : Expose to UV light (254 nm) or elevated temperatures (40–60°C) for 48–72 hours .
- Metabolic Stability : Use liver microsomes to assess susceptibility to cytochrome P450 enzymes . Data can be tabulated as:
| Condition | Time (h) | Degradation (%) | Method Used |
|---|---|---|---|
| pH 7.4, 37°C | 24 | <5% | HPLC |
| UV Light, 25°C | 48 | 15% | TLC |
Data Contradiction Analysis
Q. How to address conflicting bioactivity data between in vitro and in vivo studies for this compound?
Methodological Answer: Discrepancies may stem from bioavailability or metabolite interference. Recommended approaches:
- Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and tissue distribution (e.g., used LC-MS for similar compounds).
- Metabolite Identification : Use HRMS/MS to detect active/inactive metabolites (e.g., identified methyl ester hydrolysis as a key metabolic pathway).
- Dose-Response Reassessment : Adjust in vivo doses to match effective in vitro concentrations .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
